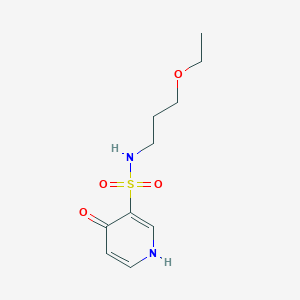
N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide, also known as EPPTS, is a sulfonamide derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPPTS has been extensively studied for its various biological activities, including anti-inflammatory, antitumor, and antibacterial effects. In
作用机制
The mechanism of action of N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting specific enzymes or receptors. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, this compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit topoisomerase II activity. Furthermore, this compound has been found to have antibacterial activity against various bacterial strains, including MRSA.
实验室实验的优点和局限性
N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective candidate for further research. Additionally, this compound has been extensively studied for its various biological activities, which may provide insight into its potential therapeutic applications. However, this compound also has some limitations. Its mechanism of action is not fully understood, which may limit its potential applications. Furthermore, this compound has not been extensively studied in vivo, which may limit its translational potential.
未来方向
N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide has several potential future directions for research. One possible direction is to further explore its anti-inflammatory effects and potential therapeutic applications for inflammatory diseases, such as rheumatoid arthritis. Another possible direction is to investigate its potential as an antibacterial agent, particularly against drug-resistant bacterial strains. Additionally, further studies are needed to elucidate the mechanism of action of this compound, which may provide insight into its potential therapeutic applications.
合成方法
N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide can be synthesized by the reaction of 3-ethoxypropylamine with 4-pyridinecarboxaldehyde, followed by the addition of sulfonamide and subsequent purification steps. The synthesis of this compound is relatively simple and cost-effective, making it a promising candidate for further research.
科学研究应用
N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide has been extensively studied for its various biological activities. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells. Furthermore, this compound has been shown to possess antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
属性
IUPAC Name |
N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S/c1-2-16-7-3-5-12-17(14,15)10-8-11-6-4-9(10)13/h4,6,8,12H,2-3,5,7H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVZJCURJDWSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CNC=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

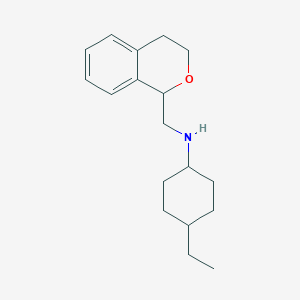
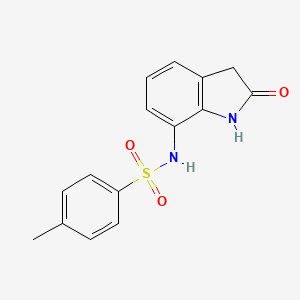
![2-[(1-Acetyl-2,3-dihydroindol-6-yl)sulfonylamino]oxyacetic acid](/img/structure/B7578498.png)


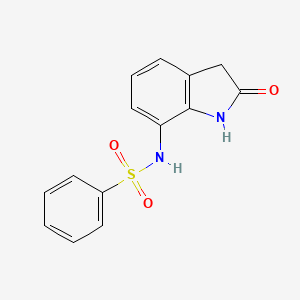
![2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7578517.png)
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)azetidine-3-carboxylic acid](/img/structure/B7578521.png)
![5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)pyrazine-2-carbonitrile](/img/structure/B7578527.png)
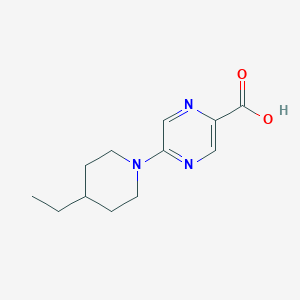
![7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B7578540.png)
![2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578554.png)
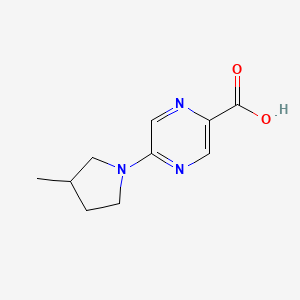
![5-[Cyclopropyl(thiophen-3-ylmethyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7578565.png)